molecular formula C19H19F4NO2 B213582 N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Numéro de catalogue B213582
Poids moléculaire: 369.4 g/mol
Clé InChI: ZZQPYYCLXFBXBQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is involved in the development and survival of B-cells. TAK-659 has been identified as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mécanisme D'action

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in the survival and proliferation of B-cells (5). Inhibition of these pathways leads to the induction of apoptosis in B-cells, resulting in tumor regression.
Biochemical and physiological effects:
This compound has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases (6). This selectivity is important for minimizing potential side effects. In addition, this compound has good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development (7). In preclinical studies, this compound has been well-tolerated, with no significant toxicity observed (8).

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several advantages for lab experiments. Its selectivity for BTK makes it a valuable tool for studying the B-cell receptor signaling pathway. In addition, its good pharmacokinetic properties make it suitable for in vivo studies. However, the cost of this compound may limit its use in some labs. Furthermore, the lack of availability of this compound may also limit its use in some labs.

Orientations Futures

For the development of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide include combination therapy and the treatment of other B-cell malignancies and autoimmune diseases.
References:
1. Kishimoto S, et al. Bioorg Med Chem Lett. 2016;26(22):5366-5371.
2. Honigberg LA, et al. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080.
3. Ponader S, et al. Blood. 2012;120(21): Abstract 363.
4. Tam CS, et al. Blood. 2015;126(23): Abstract 146.
5. Byrd JC, et al. N Engl J Med. 2013;369(1):32-42.
6. Liu Q, et al. Mol Cancer Ther. 2017;16(6):1203-1213.
7. Kishimoto S, et al. Bioorg Med Chem Lett. 2017;27(4):834-839.
8. Kishimoto S, et al. Cancer Sci. 2018;109(4):1179-1187.

Méthodes De Synthèse

The synthesis of N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials are commercially available and the synthesis can be carried out using standard organic chemistry techniques. The detailed synthesis method has been described in the literature (1).

Applications De Recherche Scientifique

N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cells (2). In vivo studies using mouse models of CLL and NHL have shown that this compound reduces tumor burden and prolongs survival (3,4). These findings suggest that this compound has potential as a therapeutic agent for the treatment of B-cell malignancies.

Propriétés

Formule moléculaire

C19H19F4NO2

Poids moléculaire

369.4 g/mol

Nom IUPAC

N-(2-ethylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C19H19F4NO2/c1-2-14-7-3-4-9-16(14)24-17(25)15-8-5-6-13(10-15)11-26-12-19(22,23)18(20)21/h3-10,18H,2,11-12H2,1H3,(H,24,25)

Clé InChI

ZZQPYYCLXFBXBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)COCC(C(F)F)(F)F

SMILES canonique

CCC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.